molecular formula C14H12N2O4 B5149771 2-methoxy-N-(2-nitrophenyl)benzamide

2-methoxy-N-(2-nitrophenyl)benzamide

Cat. No.: B5149771
M. Wt: 272.26 g/mol
InChI Key: OEZOWCXDOFCRTC-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(2-nitrophenyl)-2-methoxybenzamide or N-(2-nitrophenyl)-o-anisamide and is a yellow crystalline powder.

Scientific Research Applications

2-methoxy-N-(2-nitrophenyl)benzamide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been found to have potential applications in the field of drug discovery as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-nitrophenyl)benzamide involves the inhibition of the activity of tubulin, a protein that plays a crucial role in cell division. This inhibition leads to the arrest of the cell cycle and ultimately the death of cancer cells. This compound has also been found to inhibit the growth of microtubules in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the biochemical and physiological processes of cancer cells. This compound has been found to induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, preventing the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-(2-nitrophenyl)benzamide in lab experiments include its potential as a lead compound for the development of new drugs. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-methoxy-N-(2-nitrophenyl)benzamide. One of the significant directions is to explore the potential of this compound as a lead compound for the development of new drugs. Another direction is to investigate the mechanisms of action of this compound in more detail to gain a better understanding of its anti-cancer properties. Additionally, further studies can be conducted to investigate the potential of this compound in other fields of scientific research, such as neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its anti-cancer properties and potential as a lead compound for the development of new drugs make it an exciting area of research. Further studies are required to investigate its mechanisms of action and potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 2-methoxy-N-(2-nitrophenyl)benzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-nitroaniline to form the final product, this compound. The yield of this reaction is typically around 60%.

Properties

IUPAC Name

2-methoxy-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-9-5-2-6-10(13)14(17)15-11-7-3-4-8-12(11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZOWCXDOFCRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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